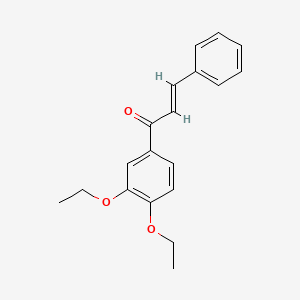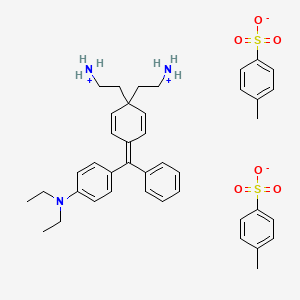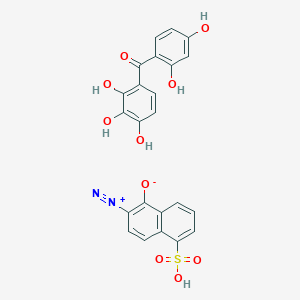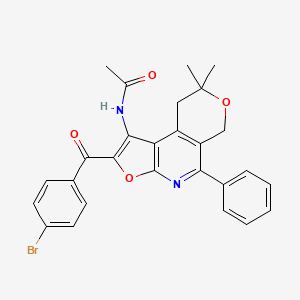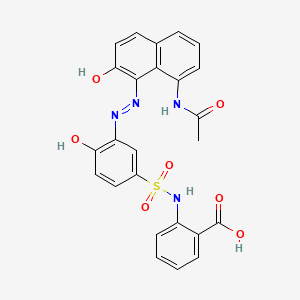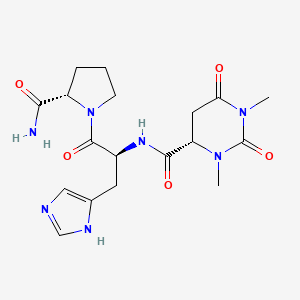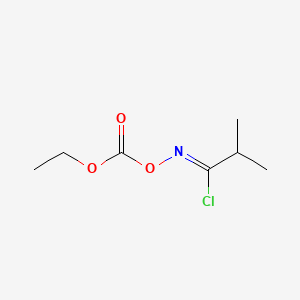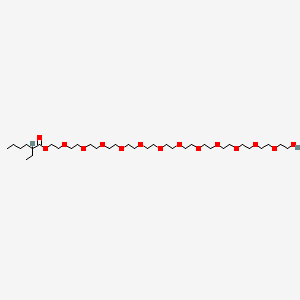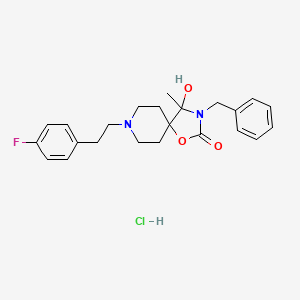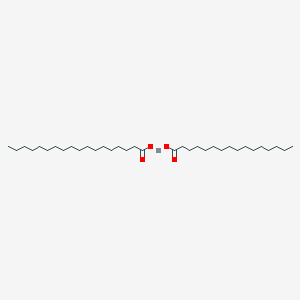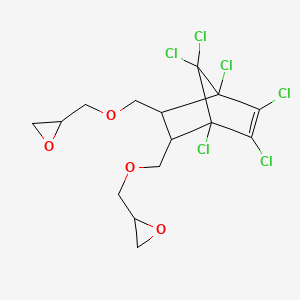
2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2,3-diyl)bis(methyleneoxymethylene))bisoxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
myristamidopropyl dimethylamine . This compound is a fatty acid amidopropyl dimethylamine, which is primarily used in various industrial and cosmetic applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myristamidopropyl dimethylamine is synthesized through the reaction of myristic acid with dimethylaminopropylamine. The process involves the amidation of myristic acid with dimethylaminopropylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of myristamidopropyl dimethylamine involves large-scale reactors where myristic acid and dimethylaminopropylamine are combined in the presence of a catalyst. The reaction mixture is heated to the required temperature, and the progress of the reaction is monitored. Once the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity myristamidopropyl dimethylamine.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Myristamidopropyl dimethylamine can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidation products, depending on the reaction conditions.
Reduction: The compound can also participate in reduction reactions, especially in the presence of reducing agents. These reactions can modify the functional groups present in the molecule.
Substitution: Myristamidopropyl dimethylamine can undergo substitution reactions where one or more of its functional groups are replaced by other groups. This is common in organic synthesis to create derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Myristamidopropyl dimethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is employed in the formulation of biological buffers and media to maintain the stability of biological molecules.
Medicine: Myristamidopropyl dimethylamine is used in the development of pharmaceutical formulations, particularly in topical applications due to its emulsifying properties.
Industry: It is widely used in the cosmetics industry as an antistatic agent, emulsifier, and conditioning agent in hair care and skin care products.
Wirkmechanismus
The mechanism of action of myristamidopropyl dimethylamine involves its interaction with cellular membranes and proteins. As a surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of microorganisms, causing their destruction.
Vergleich Mit ähnlichen Verbindungen
Lauramidopropyl dimethylamine: Similar in structure but derived from lauric acid.
Stearamidopropyl dimethylamine: Derived from stearic acid and used in similar applications.
Cocamidopropyl dimethylamine: Derived from coconut oil fatty acids and widely used in personal care products.
Uniqueness: Myristamidopropyl dimethylamine is unique due to its specific fatty acid chain length (myristic acid) which imparts distinct properties such as optimal hydrophobicity and emulsifying capabilities. This makes it particularly effective in formulations requiring a balance of hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
47385-50-2 |
|---|---|
Molekularformel |
C15H16Cl6O4 |
Molekulargewicht |
473.0 g/mol |
IUPAC-Name |
2-[[1,4,5,6,7,7-hexachloro-3-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C15H16Cl6O4/c16-11-12(17)14(19)10(6-23-2-8-4-25-8)9(5-22-1-7-3-24-7)13(11,18)15(14,20)21/h7-10H,1-6H2 |
InChI-Schlüssel |
PLSOUCDUZDMQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC2C(C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




